Cebranopadol-d5 -

Cebranopadol-d5

Catalog Number: EVT-1502196
CAS Number:
Molecular Formula: C₂₄H₂₂D₅FN₂O
Molecular Weight: 383.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cebranopadol-d5 is a deuterated analog of Cebranopadol, a novel analgesic compound that acts as a mixed agonist for the nociceptin/orphanin FQ peptide receptor and the mu-opioid receptor. This compound has been developed to provide effective pain relief while potentially minimizing the side effects associated with traditional opioid therapies. Cebranopadol-d5 is particularly significant in pharmacological research due to its unique mechanism of action and its potential applications in pain management.

Source and Classification

Cebranopadol-d5 is classified as a synthetic opioid and nociceptin receptor agonist. It is derived from the parent compound Cebranopadol, which was first synthesized by Grünenthal researchers. The compound has been studied for its pharmacological properties and therapeutic potential in treating various pain conditions, including postoperative and chronic pain .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cebranopadol-d5 involves a diastereoselective approach to ensure the production of a single E diastereomer. The key steps in the synthesis include:

  1. Retrosynthetic Analysis: The synthesis begins with a retrosynthetic analysis that identifies suitable precursors, including 2-iodo-4-fluoroaniline and 1-silyl-1-butynol, which are used to construct the core structure of Cebranopadol-d5.
  2. Oxa-Pictet-Spengler Reaction: A crucial step in the synthesis is the oxa-Pictet-Spengler reaction, which facilitates the formation of the dihydropyrano[3,4-b]indole moiety. This reaction is performed using a green zeolite catalyst combined with catalytic p-toluenesulfonic acid in refluxing toluene, yielding the desired E diastereomer .
  3. Separation and Purification: Following synthesis, the product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the single E diastereomer effectively.

Yield

Molecular Structure Analysis

Structure and Data

Cebranopadol-d5 has a complex molecular structure characterized by its core pyrano-indole framework. The molecular formula can be represented as C21H26D5N3O2C_{21}H_{26}D_5N_3O_2, where D represents deuterium atoms incorporated into the structure during synthesis.

Structural Features

  • Pyrano-Indole Core: This feature is essential for its interaction with receptors.
  • Functional Groups: The compound contains various functional groups that enhance its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing Cebranopadol-d5 include:

  1. Strecker Synthesis: This reaction is utilized to create an aminoketone precursor from monoketal protected cyclohexanedione.
  2. Bruylants Reaction: Following Strecker synthesis, this reaction involves treating an aminonitrile with phenylmagnesium chloride to further develop the desired structural components .
  3. Cyclization: The final cyclization step via oxa-Pictet-Spengler reaction establishes the critical dihydropyrano structure necessary for receptor binding.
Mechanism of Action

Cebranopadol-d5 functions primarily through its action on two types of receptors:

  1. Mu-Opioid Receptor Agonism: It activates mu-opioid receptors, which are traditionally targeted by opioid analgesics to provide pain relief.
  2. Nociceptin/Orphanin FQ Receptor Agonism: Additionally, it acts on nociceptin/orphanin FQ receptors, which play a role in modulating pain pathways differently than traditional opioids, potentially leading to fewer side effects such as tolerance and dependence .

The dual action on these receptors contributes to its efficacy in managing pain while possibly reducing adverse effects commonly associated with opioid use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cebranopadol-d5 typically appears as a white to off-white solid.
  • Solubility: The compound exhibits solubility in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Cebranopadol-d5 demonstrates stability under standard laboratory conditions.
  • Reactivity: The presence of functional groups makes it reactive under specific conditions, allowing for further modifications if needed.

Relevant data regarding its pharmacokinetics indicate that it has favorable absorption characteristics when administered via appropriate routes .

Applications

Cebranopadol-d5 serves several scientific uses:

  1. Pharmacological Research: It is utilized in studies aimed at understanding pain mechanisms and exploring new analgesic pathways.
  2. Drug Development: Researchers are investigating its potential as a safer alternative to traditional opioids for managing acute and chronic pain conditions.
  3. Clinical Trials: Ongoing clinical trials assess its efficacy and safety profile compared to existing analgesics, particularly in postoperative settings .
Introduction to Cebranopadol-d5

Chemical Identity and Structural Characterization

Cebranopadol-d5 is systematically named as (1r,4r)-6'-Fluoro-N,N-dimethyl-4-(2,3,4,5,6-pentadeuteriophenyl)-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine. Its molecular formula is C₂₄D₅H₂₂FN₂O, with a molecular weight of 383.51 g/mol – representing a 5 Da increase compared to the non-deuterated parent compound (C₂₄H₂₇FN₂O, 378.49 g/mol) [3] [7] [10].

The deuteration occurs exclusively on the phenyl ring attached to the spirocyclic amine system, where all five hydrogen atoms (positions 2,3,4,5,6) are replaced by deuterium. This specific modification is confirmed through analytical characterization techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The InChI code (InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3/t23-,24-/i3D,4D,5D,6D,7D) precisely maps the atomic positions and isotopic substitutions [3] [7].

  • Table 1: Molecular Characteristics of Cebranopadol-d5 vs. Cebranopadol
    PropertyCebranopadol-d5Cebranopadol
    CAS Number863513-91-1 (Unlabeled: 863513-90-0)863513-90-0
    Molecular FormulaC₂₄D₅H₂₂FN₂OC₂₄H₂₇FN₂O
    Exact Mass383.51 g/mol378.49 g/mol
    Structural DifferenceDeuterated phenyl ring (C₆D₅)Phenyl ring (C₆H₅)
    Isotopic Purity≥98% (typical for research)N/A

The structural core maintains the unique spirocyclic framework featuring a pyrano[3,4-b]indole moiety fused to a cyclohexane ring. This architecture underpins the molecule's ability to interact with opioid and nociceptin receptors. X-ray crystallography confirms that deuteration does not alter the stereochemical configuration at the chiral centers (1r,4r), preserving the three-dimensional pharmacophore essential for receptor binding [7] [8] [10].

Role as a Stable Isotope-Labeled Analog in Pharmacological Research

Cebranopadol-d5 serves as an indispensable tracer in receptor binding and activation studies, enabling quantification of drug-receptor interactions and cellular signaling pathways. The deuterium labeling provides a distinct mass signature that allows researchers to differentiate the administered compound from endogenous biomolecules or metabolites in complex biological matrices [1] [3].

Mechanism of Action Studies: Cebranopadol acts as a dual agonist at the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (primarily μ-opioid peptide [MOP] receptor). Using cebranopadol-d5, researchers employ techniques like bioluminescence resonance energy transfer (BRET) to quantify receptor-G-protein coupling efficiency and β-arrestin recruitment. Key findings facilitated by isotopic analogs include:

  • Potency and Efficacy: Cebranopadol exhibits sub-nanomolar affinity for human NOP (Kᵢ = 0.9 nM, EC₅₀ = 13 nM) and MOP receptors (Kᵢ = 0.7 nM, EC₅₀ = 1.2 nM), with lower activity at κ-opioid peptide (KOP; Kᵢ = 2.6 nM, EC₅₀ = 17 nM) and δ-opioid peptide (DOP; Kᵢ = 18 nM, EC₅₀ = 110 nM) receptors [5] [8].
  • Signaling Bias: Cebranopadol-d5 facilitates studies demonstrating that cebranopadol potently promotes G-protein coupling over β-arrestin recruitment at both NOP and MOP receptors. This biased agonism correlates with its potent analgesic effects while potentially mitigating respiratory depression and other adverse effects associated with conventional opioids [2] [6].
  • Table 2: Receptor Binding and Activation Profile of Cebranopadol (from non-deuterated studies)
    Receptor TypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Intrinsic Activity (%)
    NOP0.9 ± 0.213 ± 289
    MOP0.7 ± 0.31.2 ± 0.4104
    KOP2.6 ± 1.417 ± 567
    DOP18 ± 3110 ± 28105

Tissue Distribution Studies: Autoradiography and mass spectrometry imaging using cebranopadol-d5 reveal its penetration into the central nervous system, with significant accumulation in pain-processing regions like the periaqueductal gray, spinal cord dorsal horn, and thalamus. These studies confirm its suitability for treating both nociceptive and neuropathic pain states [1] [8].

Significance in Comparative Pharmacokinetic and Metabolic Studies

The incorporation of five deuterium atoms creates a distinct mass spectrometric signature, making cebranopadol-d5 invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of cebranopadol. When co-administered with non-deuterated cebranopadol in tracer studies, it enables:

  • Quantification of Metabolic Stability: Deuterium labeling at metabolically stable positions (aromatic ring) minimizes kinetic isotope effects (KIEs) on metabolism. This allows accurate assessment of hepatic clearance pathways without significantly altering the drug's intrinsic metabolic rate. Studies indicate cebranopadol undergoes extensive hepatic metabolism primarily via CYP3A4-mediated oxidation and glucuronidation [3] [7].
  • Metabolite Identification: Liquid chromatography-mass spectrometry (LC-MS/MS) analyses using cebranopadol-d5 facilitate the identification and structural characterization of both phase I (e.g., hydroxylated, N-demethylated) and phase II (glucuronidated) metabolites. The characteristic 5 Da mass shift in metabolites derived from the parent compound allows unambiguous differentiation from endogenous compounds [3].
  • Drug-Drug Interaction (DDI) Studies: As an internal standard, cebranopadol-d5 provides superior accuracy over structural analogs in quantifying plasma concentrations during clinical trials. This application proved critical in phase II studies for chronic low back pain, where cebranopadol demonstrated dose-proportional pharmacokinetics over 200–600 μg doses with a half-life supporting once-daily administration [4] [9].
  • Absolute Bioavailability Determination: Intravenous microdoses of cebranopadol-d5 paired with oral therapeutic doses of non-labeled drug allow precise calculation of bioavailability without concerns about dose-dependent pharmacokinetics or pharmacological effects [4] [6].

Pharmacodynamic correlation studies utilizing deuterated analogs revealed that despite a plasma half-life of ~4.5 hours for cebranopadol, its analgesic effects persist significantly longer (>24 hours), suggesting extensive tissue distribution or active metabolite contributions. This prolonged effect was observed in neuropathic pain models, where cebranopadol exhibited greater potency than pure MOP agonists [5] [6] [8].

Table 3: Key Research Applications of Cebranopadol-d5

Application AreaMethodologyResearch Impact
Receptor PharmacologyBRET, Calcium mobilization assaysElucidated biased agonism at NOP/MOP receptors
Metabolic ProfilingLC-MS/MS with stable isotope tracingIdentified major oxidative and conjugative metabolites
Tissue DistributionQuantitative whole-body autoradiographyConfirmed CNS penetration and target tissue engagement
Absolute BioavailabilityIV microdose (d5) + oral therapeutic doseCalculated oral bioavailability without dose escalation
Drug-Drug InteractionsLC-MS/MS with internal standard (d5)Assessed CYP-mediated interactions in clinical trials

Note: All listed compounds are exclusively for research purposes under laboratory conditions [3] [7] [8].

Properties

Product Name

Cebranopadol-d5

Molecular Formula

C₂₄H₂₂D₅FN₂O

Molecular Weight

383.51

Synonyms

trans-6’-Fluoro-4’,9’-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1’(3’H)-pyrano[3,4-b]indol]-4-amine; (1α,4β)-6’-Fluoro-4’,9’-dihydro-N,N-dimethyl-4-phenylspiro[cyclohexane-1,1’(3’H)-pyrano[3,4-b]indol]-4-amine; GRT 6005

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.